(4-Fluoro-3-nitrophenyl)(phenyl)methanone
Overview
Description
“(4-Fluoro-3-nitrophenyl)(phenyl)methanone” is a chemical compound with the CAS Number: 82571-93-5. It has a molecular weight of 245.21 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H8FNO3 . The InChI code is 1S/C13H8FNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The compound has a molecular weight of 245.21 . More specific properties like melting point, boiling point, and solubility may need further investigation.Scientific Research Applications
Chemical Synthesis and Material Science
- Simultaneous Double C2/C3 Functionalization of Quinoline : This compound has been used in the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone via a one-step process involving the double C2/C3 functionalization of the pyridine ring of a quinoline molecule (Belyaeva et al., 2018).
- Preparation of Poly(keto ether ether amide)s : It serves as an intermediary in the creation of novel polyamide materials with enhanced thermal stability and solubility, useful in advanced technological applications (Sabbaghian et al., 2015).
Biomedical Research
- Antimicrobial and Antiviral Activity : Derivatives of this compound have been studied for their potential as antimicrobial and antiviral agents, with specific activities against fungi and certain viruses (Sharma et al., 2009).
- Anti-inflammatory and Antibacterial Agents : Novel pyrazoline derivatives containing this compound have shown promising anti-inflammatory and antibacterial properties (Ravula et al., 2016).
- Anticancer Potential : Certain derivatives have been identified with antiproliferative activity against human leukemia cells (Vinaya et al., 2011).
Structural Chemistry
- Crystallography and Molecular Structure : The compound and its derivatives have been extensively studied in crystallography to understand their molecular and crystal structures, which is crucial in the design of new materials and drugs (Obregón-Mendoza et al., 2014)
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If the compound gets into the eyes, they should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately in all these cases .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with indole and benzophenone moieties have been found to bind with high affinity to multiple receptors .
Mode of Action
The strong electron-withdrawing nitro group in similar compounds makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This suggests that (4-Fluoro-3-nitrophenyl)(phenyl)methanone may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.44, suggesting it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s photochemical reactions can be activated by light intensity equivalent to bright summer sunlight .
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPTVOBYACSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561946 | |
Record name | (4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82571-93-5 | |
Record name | (4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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